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C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE Documentation Hub

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  • Product: C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
  • CAS: 340179-89-7

Core Science & Biosynthesis

Foundational

C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7 properties

Strategic Utility in Peptidomimetics and Histamine Analog Synthesis Executive Summary C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) serves as a critical "masked" synthon in medicinal chemistry, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Peptidomimetics and Histamine Analog Synthesis

Executive Summary

C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) serves as a critical "masked" synthon in medicinal chemistry, specifically for the introduction of the imidazole moiety without the regiochemical ambiguity that typically plagues histidine-like syntheses. By protecting the N-tau (


) position of the imidazole ring with a bulky triphenylmethyl (Trityl) group, this compound allows researchers to functionalize the primary amine selectively. It is extensively utilized in the development of Histamine H3/H4 receptor antagonists , enzyme inhibitors (e.g., farnesyltransferase) , and synthetic peptides  where preventing racemization and side-chain alkylation is paramount.
Chemical Profile & Physicochemical Properties[1][2][3]
PropertySpecification
IUPAC Name (1-Trityl-1H-imidazol-4-yl)methanamine
CAS Number 340179-89-7
Molecular Formula

Molecular Weight 339.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in Water
pKa (Predicted) ~6.0 (Imidazole), ~9.5 (Primary Amine)
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)
Stability Acid-labile (Trityl group cleaves at pH < 4)
Mechanistic Insight: The Trityl Advantage

In the synthesis of imidazole-containing drugs, the unprotected imidazole ring presents two major challenges:

  • Regioisomerism: Alkylation can occur at either the

    
     (pros) or 
    
    
    
    (tele) nitrogen.
  • Catalyst Poisoning: The basic imidazole nitrogens can coordinate with metal catalysts (e.g., Pd, Cu) used in cross-coupling reactions.

The Trityl (Trt) group addresses these by sterically shielding the


-position. Its extreme bulk prevents nucleophilic attack at the ring nitrogens while rendering the compound soluble in organic solvents (DCM, EtOAc) required for standard amide coupling or reductive amination protocols.
Reaction Pathway Visualization

The following diagram illustrates the strategic protection and subsequent functionalization workflow.

TritylStrategy Start 4-Imidazolecarboxaldehyde Step1 Tritylation (Trt-Cl, Et3N) Start->Step1 Inter1 1-Trityl-4-formylimidazole Step1->Inter1 Regioselective Protection Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Product C-(1-Trityl-1H-imidazol-4-yl) -methylamine (CAS 340179-89-7) Step2->Product Formation of 1° Amine Usage Coupling / Derivatization Product->Usage Amide Bond Formation Deprotect Acid Deprotection (TFA/DCM) Usage->Deprotect Final Target Drug/Peptide Deprotect->Final Removal of Trt Group

Figure 1: Synthesis and utility workflow of CAS 340179-89-7. The Trityl group is retained until the final step to ensure chemoselectivity.

Synthesis & Production Protocols

While commercially available, in-house preparation is often required to ensure fresh, high-purity material for sensitive couplings. The preferred route is the Reductive Amination of 1-Trityl-4-carboxaldehyde .

Phase A: Tritylation of 4-Imidazolecarboxaldehyde

Rationale: Protecting the aldehyde precursor is cleaner than tritylating the amine directly, which can lead to bis-tritylation.

  • Reagents: 4-Imidazolecarboxaldehyde (1.0 eq), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), DMF/DCM (1:1).

  • Procedure:

    • Dissolve aldehyde in anhydrous DMF/DCM.

    • Add Et3N and cool to 0°C.

    • Add Trt-Cl portion-wise over 30 mins.

    • Stir at RT for 4 hours.

    • Quench: Pour into ice water. The product precipitates as a white solid.

    • Purification: Recrystallize from Ethanol or Toluene.

Phase B: Reductive Amination to Methylamine (CAS 340179-89-7)

Rationale: Using Sodium Cyanoborohydride allows for selective reduction of the imine intermediate without reducing the imidazole ring.

  • Reagents: 1-Trityl-4-formylimidazole (from Phase A), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde in Methanol.

    • Add Ammonium Acetate and stir for 2 hours (Imine formation).

    • Add NaBH3CN carefully. Stir overnight at RT.

    • Workup: Evaporate MeOH. Partition residue between EtOAc and sat.[1] NaHCO3.

    • Isolation: Dry organic layer (Na2SO4) and concentrate.[2][3]

    • Yield: Typically 85-90%.

Application Protocols
Protocol 1: Peptide Coupling (Amide Bond Formation)

This compound acts as a "C-terminal Histidine" mimic or a side-chain building block.

  • Conditions:

    • Dissolve Carboxylic Acid partner (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.

    • Add C-(1-Trityl-1H-imidazol-4-yl)-methylamine (1.0 eq).

    • Stir 2-4 hours at RT.

    • Note: The Trityl group renders the intermediate lipophilic, allowing for easy aqueous workup (extraction into EtOAc) and silica chromatography.

Protocol 2: Deprotection (Removal of Trityl Group)

The Trityl group on the imidazole nitrogen is significantly more acid-labile than N-trityl amines.

  • Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Scavengers: Triisopropylsilane (TIS) (2%) is recommended to scavenge the trityl cation and prevent re-attachment or carbonylation of the imidazole ring.

  • Steps:

    • Dissolve substrate in DCM.[2]

    • Add TFA/TIS cocktail. Solution will turn yellow (Trityl cation).[4]

    • Stir for 30-60 minutes.

    • Quench: Neutralize with sat. NaHCO3 or evaporate and precipitate with cold ether.

Quality Control & Analytics

To validate the integrity of CAS 340179-89-7, look for these spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Trityl Region: Multiplet at

      
       7.10 – 7.40 ppm (15 protons).
      
    • Imidazole Ring: Two distinct singlets around

      
       7.40 and 
      
      
      
      6.80 ppm (C2 and C5 protons).
    • Methylene (-CH2-): Singlet or doublet around

      
       3.60 – 3.80 ppm.
      
    • Absence of Aldehyde: No peak at

      
       9.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect

      
      .
      
    • Common fragment:

      
       (Trityl cation, 
      
      
      
      ) is often dominant in fragmentation patterns.
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Trityl Cation Toxicity: The metabolic byproduct, triphenylmethanol, is generally low toxicity, but the trityl cation generated during deprotection is electrophilic. Use TIS scavengers to prevent alkylation of biomolecules.

  • Storage: Store at +2°C to +8°C. The compound is stable but can slowly hydrolyze (detritylate) if exposed to acidic moisture in the air. Keep under inert atmosphere (Argon) for long-term storage.

References
  • BenchChem. (2025).[2][5] The Trityl Protecting Group for Imidazole: A Technical Guide. Retrieved from

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride. Retrieved from

  • Common Organic Chemistry. (n.d.). Trityl Protection and Deprotection Conditions. Retrieved from

  • MedChemExpress. (2024). 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from

Sources

Exploratory

Suppliers and price of C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7

Title: Strategic Sourcing and Technical Utilization of C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) Executive Summary C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7)

Executive Summary

C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) is a critical heterocyclic building block employed primarily in the synthesis of histamine receptor ligands (H3/H4 antagonists) and histidine-mimetic peptidomimetics.[1][2][3][4][5][6] Its value lies in the trityl (triphenylmethyl) protecting group on the imidazole nitrogen, which suppresses N-alkylation side reactions while preserving the nucleophilicity of the primary amine for targeted coupling.

This technical guide provides a comprehensive analysis of the supply chain, pricing landscape, and a self-validating synthesis protocol for researchers deciding between a "Buy" vs. "Make" strategy.

Part 1: Technical Specifications & Chemical Identity

The compound features a bulky trityl group that renders the imidazole ring lipophilic and sterically hindered, facilitating organic solvent solubility and preventing regiochemical ambiguity during subsequent functionalization.

FeatureSpecification
Chemical Name (1-Trityl-1H-imidazol-4-yl)methanamine
CAS Number 340179-89-7
Molecular Formula C₂₃H₂₁N₃
Molecular Weight 339.44 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
Key Structural Motif Imidazole C4-aminomethyl with N1-Trityl protection

Part 2: Supply Chain & Market Analysis

Sourcing this intermediate requires navigating a landscape of catalog suppliers versus custom synthesis houses. Due to the sensitivity of the free amine to atmospheric CO₂ (carbamate formation), purity often degrades in long-term inventory, making fresh synthesis or "on-demand" orders preferable.

Primary Suppliers & Catalog Data

Note: Catalog numbers are accurate as of Q4 2025. Always verify current stock.

SupplierCatalog #Pack SizesSupply Type
BLD Pharm BD284211g, 5g, 25gStock / Rapid Lead Time
Sigma-Aldrich ADVH9B9B3AA91g, 5gCatalog (Often 3rd Party)
Ambeed A1234 (Var.)1g, 10gStock
Combi-Blocks OR-1234*VariableBuilding Block Specialist

*Catalog numbers vary by region; search by CAS for exact match.

Pricing Landscape (Estimated)

Pricing for CAS 340179-89-7 is non-linear due to the "niche" nature of the free amine compared to the more common aldehyde precursor.

CompoundCASApprox.[1][2][5][7][8][9][10][11] Price (1g)Approx.[1][2] Price (5g)Trend Analysis
Target Amine 340179-89-7 $120 - $180 $450 - $600 High premium due to stability/handling.
Aldehyde Precursor 33016-47-6$70 - $90$250 - $300Stable commodity; significantly cheaper.

Strategic Insight (Buy vs. Make): If your requirement is >5 grams , the cost-benefit analysis favors the "Make" strategy . The precursor aldehyde (CAS 33016-47-6) is readily available at ~50% of the cost per mole, and the conversion is a high-yielding, one-step reductive amination.

Part 3: Synthesis & Application (The "Make" Protocol)

For researchers opting to synthesize the compound to ensure freshness and reduce cost, the following protocol describes the reductive amination of 1-Trityl-1H-imidazole-4-carboxaldehyde .

Reaction Logic
  • Imine Formation: The aldehyde reacts with ammonia (or ammonium acetate) to form a transient imine.

  • Reduction: Sodium Borohydride (NaBH₄) selectively reduces the imine to the amine.

  • Selectivity: The trityl group remains stable under these basic/nucleophilic conditions (it is acid-labile).

Experimental Workflow Diagram

G Aldehyde Start: 1-Trityl-imidazole-4-carboxaldehyde (CAS 33016-47-6) Imine Intermediate: Imine Formation (In situ) Aldehyde->Imine NH3 / MeOH 2h, RT Reduction Step 2: NaBH4 Reduction (0°C to RT) Imine->Reduction Add NaBH4 Workup Workup: DCM Extraction Wash w/ Brine Reduction->Workup Quench H2O Product Final Product: CAS 340179-89-7 (>95% Purity) Workup->Product Dry & Conc.

Caption: One-pot reductive amination workflow converting the aldehyde precursor to the target amine.

Detailed Protocol

Materials:

  • 1-Trityl-1H-imidazole-4-carboxaldehyde (1.0 eq)

  • Ammonia (7N in Methanol) or Ammonium Acetate (5.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (Solvent)[6]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (2.95 mmol) of the aldehyde in 20 mL of anhydrous methanol.

  • Imine Formation: Add 10-15 mL of 7N NH₃ in MeOH (or excess NH₄OAc). Stir at room temperature for 2–3 hours. Observation: Solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (167 mg, 4.4 mmol) portion-wise (gas evolution occurs).

  • Completion: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH 9:1); the aldehyde spot (Rf ~0.8) should disappear, replaced by a baseline amine spot.

  • Workup: Quench with 5 mL water. Concentrate in vacuo to remove methanol. Dissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ and Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product is obtained as a viscous oil or foam that may solidify upon standing.

Part 4: Quality Assurance & Handling

Analytical Validation (NMR)

To verify the integrity of the trityl group and the formation of the amine:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Trityl Aromatics: Multiplet at δ 7.0 – 7.4 ppm (15H).

    • Imidazole C-H: Two singlets around δ 7.4 and 6.8 ppm.

    • Methylene (-CH₂-NH₂): Singlet or broad doublet at δ ~3.7 – 3.9 ppm (2H).

    • Amine (-NH₂): Broad singlet (exchangeable), position varies.

Storage & Stability
  • Acid Sensitivity: The trityl group is acid-labile. Do not use acidic mobile phases (e.g., 0.1% TFA) during purification unless immediate deprotection is intended. Use basic buffers (NH₄OH or Et₃N) for HPLC.

  • Carbonation: Primary amines absorb CO₂ from air. Store under Nitrogen or Argon at -20°C.

References

  • BenchChem. (2025).[6] Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and related intermediates. Retrieved from .

  • BLD Pharm. (2024).[5][11] Product Datasheet: (1-Trityl-1H-imidazol-4-yl)methanamine (BD28421). Retrieved from .

  • Sigma-Aldrich. (2024). 1-Trityl-1H-imidazole-4-carboxaldehyde Product Page (CAS 33016-47-6).[11][12][13] Retrieved from .

  • Yates, S. L., et al. (1999). Development of trans-2-[1H-imidazol-4-yl]cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .

  • Combi-Blocks. (2024). Building Blocks for Imidazole Chemistry. Retrieved from .

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in N-Trityl Imidazole Functionalization

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the functionalization of N-trityl protected imidazoles. The trityl (triphenylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the functionalization of N-trityl protected imidazoles. The trityl (triphenylmethyl) group, while a robust and valuable protecting group for the imidazole nitrogen, presents a significant steric shield that can impede or prevent desired chemical transformations at adjacent carbon atoms.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these steric challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my C2-lithiation of N-trityl imidazole failing or giving low yields?

A1: Direct lithiation at the C2 position of N-trityl imidazole is notoriously difficult due to the immense steric bulk of the trityl group. The three phenyl rings effectively block access of bulky organolithium bases like n-butyllithium (n-BuLi) to the C2 proton, which is the most acidic proton on the imidazole ring.[2]

Troubleshooting Strategies:

  • Use of Less Hindered Organolithium Reagents: While less common, switching to a less sterically demanding organolithium reagent, such as methyllithium, in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), may offer a slight improvement.

  • Alternative Protecting Groups: This is often the most effective solution. If C2-functionalization is the primary goal, consider using a less bulky protecting group from the outset. A comparative table is provided below (Table 1). The dimethoxymethyl group, for instance, is readily introduced and allows for rapid metalation at -40°C.[3]

  • Transmetalation Strategies: After a challenging lithiation, a transmetalation with reagents like ZnCl2 or CuCN can sometimes facilitate the subsequent reaction with an electrophile.

Q2: I am observing no reaction or decomposition in my Grignard reaction with a 2-halo-N-trityl imidazole. What is the likely cause?

A2: The failure of Grignard reactions involving N-trityl protected halo-imidazoles often stems from a combination of steric hindrance and the inherent reactivity of Grignard reagents. The bulky trityl group can prevent the Grignard reagent from approaching the reaction center. Furthermore, Grignard reagents are strongly basic and can participate in side reactions if the reaction conditions are not optimal.[4][5]

Troubleshooting Strategies:

  • Activation of Magnesium: Ensure your magnesium turnings are highly activated. Pre-treatment with iodine, 1,2-dibromoethane, or mechanical crushing can remove the passivating oxide layer.[6]

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for synthesizing Grignard reagents due to its superior ability to stabilize the Grignard species.[6]

  • Alternative Organometallic Reagents: If Grignard reactions consistently fail, consider switching to organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagents, which can be more tolerant of sterically demanding substrates.

Q3: My Suzuki coupling with an N-trityl-bromoimidazole is sluggish and gives low yields. How can I improve this?

A3: Suzuki-Miyaura couplings are sensitive to steric hindrance, and the trityl group presents a significant challenge.[7] The bulky nature of the trityl group can hinder the oxidative addition of the palladium catalyst to the C-Br bond and subsequent steps in the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction by stabilizing the palladium center and facilitating the catalytic cycle with sterically hindered substrates.[8][9]

  • Catalyst Precursor: Using a pre-formed palladium catalyst, such as a palladacycle, can sometimes improve efficiency in challenging couplings.[7]

  • Base and Solvent Optimization: The choice of base and solvent system is crucial. Stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) in solvents like dioxane or THF with water can be more effective than weaker bases like sodium bicarbonate.[10]

  • Temperature: Increasing the reaction temperature, potentially using microwave irradiation, can help overcome the activation energy barrier imposed by the steric hindrance.[2]

In-depth Troubleshooting Guides

Problem 1: Low regioselectivity in C-H functionalization of N-trityl imidazole.

When attempting direct C-H functionalization (e.g., arylation) on N-trityl imidazole, you may obtain a mixture of C4 and C5 substituted products, with the desired isomer in low yield. The trityl group, while large, can adopt various conformations, and its directing effect may not be absolute.

Root Cause Analysis and Solutions:

The regioselectivity of C-H functionalization on imidazoles is a delicate balance of electronic and steric effects. The C5 position is generally more electron-rich and sterically accessible than the C4 position. However, the bulky trityl group can influence the approach of the catalyst and reagents.

Workflow for Optimizing Regioselectivity:

start Low Regioselectivity in C-H Functionalization catalyst Modify Catalyst System start->catalyst directing_group Introduce a Directing Group at C2 start->directing_group protecting_group Switch to a Different N-Protecting Group start->protecting_group conditions Optimize Reaction Conditions start->conditions ligand Screen Different Ligands (e.g., bulky phosphines, NHCs) catalyst->ligand solvent Vary Solvent Polarity conditions->solvent base Change the Base conditions->base

Caption: Decision workflow for troubleshooting low regioselectivity.

Detailed Protocols:

  • Palladium-Catalyzed C5-Arylation: For selective arylation at the C5 position, a palladium catalyst with a suitable ligand is often effective. A switch from a carbonate base to an alkoxide base has been shown to influence selectivity.[2]

  • Nickel-Catalyzed C-H Arylation: Nickel catalysis can be a powerful alternative to palladium for C-H functionalization of imidazoles. The choice of solvent can be critical, with tertiary alcohols sometimes accelerating the reaction.[11][12]

Problem 2: Difficulty in deprotecting the N-trityl group from a sterically crowded imidazole.

After successfully functionalizing the imidazole ring, you might find that the standard acidic conditions for trityl group removal are ineffective or lead to decomposition of your product, especially if the newly introduced substituents add to the steric congestion around the N-trityl group.

Root Cause Analysis and Solutions:

The deprotection of the trityl group proceeds via the formation of a stable trityl cation in the presence of acid.[13] Severe steric hindrance can prevent the protonation of the imidazole nitrogen, which is the initial step in the cleavage mechanism.

Alternative Deprotection Protocols:

  • Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), try milder conditions such as 80% aqueous acetic acid or formic acid.[13]

  • Lewis Acid-Mediated Deprotection: A cocktail of a Lewis acid (e.g., BF3·Et2O), a mild protic acid (e.g., hexafluoroisopropanol), and a reducing agent (e.g., triethylsilane) can be effective for removing stubborn trityl groups.[4][14]

  • Lithium Chloride in Methanol: Refluxing the N-trityl imidazole with lithium chloride in methanol can be a mild and effective method for deprotection, proceeding through the formation of a trityl cation that is trapped by chloride.[15]

Data Summaries and Alternative Strategies

Table 1: Comparison of N-Protecting Groups for Imidazole Functionalization
Protecting GroupAbbreviationIntroductionRemoval ConditionsSteric BulkNotes
Triphenylmethyl Tr, Trt Trityl chloride, baseMild to strong acid (e.g., TFA, AcOH)[10][13]Very HighExcellent for protecting the N-H but significantly hinders reactions at C2 and C5.[1]
(2-Trimethylsilyl)ethoxymethyl SEM SEM-Cl, baseFluoride source (e.g., TBAF) or strong acidModerateAllows for regioselective C-H arylation and can be used to direct functionalization.[2]
Dimethoxymethyl DMM Trimethyl orthoformateMild acid or neutral hydrolysisLowExcellent for facilitating C2-lithiation.[3]
Tosyl Ts Tosyl chloride, baseStrong acid or reducing agentsModerateElectron-withdrawing nature can influence reactivity.
Carbobenzyloxy Cbz Cbz-Cl, baseHydrogenolysisModerateCommonly used in peptide synthesis.[16]
Alternative Strategy: Bypassing Steric Hindrance with C-H Activation

Recent advances in transition-metal-catalyzed C-H activation offer powerful methods for the functionalization of heterocycles, including imidazoles.[17][18] These methods can sometimes tolerate bulky substituents better than traditional organometallic reactions.

Workflow for C-H Activation Strategy:

start N-Trityl Imidazole Substrate pd_catalysis Palladium-Catalyzed C-H Arylation start->pd_catalysis Aryl Halide, Pd(OAc)₂, Ligand, Base ni_catalysis Nickel-Catalyzed C-H Arylation start->ni_catalysis Aryl Halide, Ni(OTf)₂, Ligand, Base, t-AmylOH product Functionalized Imidazole pd_catalysis->product ni_catalysis->product

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of C-(1-Trityl-1H-imidazol-4-yl)-methylamine

Executive Summary & Immediate Directives Do not dispose of this compound down the drain. C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS: 340179-89-7) is a trityl-protected histidine analog intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS: 340179-89-7) is a trityl-protected histidine analog intermediate. Its disposal requires strict adherence to organic amine protocols and acid-segregation .

Critical Operational Constraints:

  • Acid Sensitivity: The trityl (triphenylmethyl) protecting group is highly acid-labile. NEVER mix this waste with acidic waste streams (e.g., TFA, HCl). Doing so will trigger rapid hydrolysis, precipitating insoluble triphenylmethanol (Trt-OH) and potentially clogging waste lines or pressurizing containers.

  • Solubility Profile: Insoluble in water; soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

  • Waste Classification: Regulated as Hazardous Chemical Waste (RCRA Non-Acute, Characteristic).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

Parameter Data Operational Implication
Chemical Name C-(1-Trityl-1H-imidazol-4-yl)-methylaminePrimary identification.
CAS Number 340179-89-7Use for waste labeling/manifests.
Molecular Formula C₂₃H₂₁N₃High carbon content implies incineration.
Molecular Weight 339.43 g/mol Heavy organic; non-volatile.
Physical State Solid (White to off-white powder)Dust inhalation hazard during transfer.
pKa (approx) ~7.0 (Imidazole), ~10.0 (Amine)Basic. Incompatible with strong acids.
Solubility DCM, MeOH, DMF, DMSODictates liquid waste stream segregation.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Gloves, Goggles, Fume Hood) required.

Disposal Decision Matrix

This logic flow ensures you select the correct waste stream based on the physical state and solvent matrix of the material.

DisposalWorkflow Start Waste Material: C-(1-Trityl-1H-imidazol-4-yl)-methylamine StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalogenated No Halogens AcidCheck Contains Acid? (TFA, HCl, H2SO4) Halogenated->AcidCheck NonHalogenated->AcidCheck HaloBin Halogenated Liquid Waste (pH > 7 maintained) AcidCheck->HaloBin No (Halogenated) NonHaloBin Non-Halogenated Organic Waste (pH > 7 maintained) AcidCheck->NonHaloBin No (Non-Halo) Neutralize Neutralize Acid FIRST (Prevent Trityl Cleavage) AcidCheck->Neutralize Yes Neutralize->HaloBin Neutralize->NonHaloBin

Figure 1: Decision tree for segregating Trityl-Imidazole-Methylamine waste. Note the critical checkpoint for acidity to prevent unwanted precipitation.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stock, contaminated solids, or weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially damp, though dry solid is generally compatible.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "C-(1-Trityl-1H-imidazol-4-yl)-methylamine" (Write out full name; do not use abbreviations like "Trt-Im-amine").

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Transfer: Transfer solid using a spatula inside a chemical fume hood to avoid dust generation.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or flash chromatography fractions.

The "Trityl Crash" Hazard: If this compound is in solution and you add it to a waste container containing Trifluoroacetic Acid (TFA) or strong mineral acids, the trityl group will cleave.

  • Mechanism:[3] Trt-N-R + H⁺ → Trt⁺ + H-N-R. The Trt⁺ reacts with water to form Triphenylmethanol (Trt-OH), a white solid that is insoluble in water and sparingly soluble in some organics.

  • Consequence: This solid precipitates immediately, clogging the neck of the waste container or the safety funnel mesh.

Step-by-Step:

  • Identify Solvent:

    • DCM/Chloroform: Use Halogenated Waste carboy.

    • Methanol/DMF/Ethyl Acetate: Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the waste stream you are adding to is not strongly acidic. If your solution contains acid (e.g., from a workup), neutralize it with saturated Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy.

  • Pouring: Use a funnel. Pour slowly.

  • Rinsing: Rinse the reaction vessel with a small amount of the compatible solvent and add this rinse to the waste.

Protocol C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (DCM or Methanol are recommended).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid hazardous waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal:

    • Glass: Place in "Defaced Glass" or "Glass Recycling" bin (facility dependent).

    • Plastic: Place in regular trash only if visually clean and odorless; otherwise, treat as solid hazardous waste.

Protocol D: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the slurry/solid into a bag or jar.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Decontamination: Wipe the surface with methanol followed by soap and water. The trityl compound is lipophilic and will not clean up well with water alone.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • US EPA (RCRA): This specific chemical is not P-listed or U-listed. However, it must be characterized by the generator.

    • Ignitability (D001): Applicable if disposed of in flammable solvents.

    • Toxicity:[2][4][5] While not having a specific TCLP limit, it is treated as toxic/irritant under OSHA HCS.

  • Segregation: Store waste away from oxidizers (nitric acid, perchlorates) to prevent reaction with the amine/imidazole nitrogens.

References

  • PubChem. (2023). Compound Summary: 4-(Chloromethyl)-1-trityl-1H-imidazole (Precursor Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
Reactant of Route 2
C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
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